molecular formula C18H15Ga B094506 Gallium, triphenyl- CAS No. 1088-02-4

Gallium, triphenyl-

Cat. No.: B094506
CAS No.: 1088-02-4
M. Wt: 301 g/mol
InChI Key: IJBVSWGUSGYQMH-UHFFFAOYSA-N
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Description

Gallium, triphenyl- is an organometallic compound with the chemical formula C₁₈H₁₅Ga. It is a derivative of gallium where three phenyl groups are bonded to a central gallium atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gallium, triphenyl- can be synthesized through several methods. One common approach involves the reaction of gallium trichloride with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds as follows:

GaCl3+3PhMgBrGa(Ph)3+3MgBrCl\text{GaCl}_3 + 3 \text{PhMgBr} \rightarrow \text{Ga(Ph)}_3 + 3 \text{MgBrCl} GaCl3​+3PhMgBr→Ga(Ph)3​+3MgBrCl

where Ph represents the phenyl group. This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of gallium, triphenyl- often involves similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity of the product. Additionally, alternative methods such as the reaction of gallium metal with bromobenzene in the presence of a catalyst have been explored for more efficient production .

Chemical Reactions Analysis

Types of Reactions: Gallium, triphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Gallium, triphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of gallium, triphenyl- involves its ability to mimic iron in biological systems. Gallium can substitute for iron in various biochemical processes, disrupting the function of iron-dependent enzymes and proteins. This leads to the inhibition of bacterial growth and proliferation of cancer cells by inducing oxidative stress and apoptosis .

Comparison with Similar Compounds

Uniqueness: Gallium, triphenyl- is unique due to its stability and the presence of phenyl groups, which provide distinct electronic and steric properties compared to other organogallium compounds. This makes it particularly useful in specific catalytic and synthetic applications .

Properties

IUPAC Name

triphenylgallane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.Ga/c3*1-2-4-6-5-3-1;/h3*1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBVSWGUSGYQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Ga](C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Ga
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148743
Record name Gallium, triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088-02-4
Record name Gallium, triphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gallium, triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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